

# Bioequivalence of Esomeprazole Strontium and Esomeprazole Magnesium: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Esomeprazole strontium*

Cat. No.: *B1257675*

[Get Quote](#)

An objective comparison of the bioequivalence, pharmacokinetics, and experimental protocols for the strontium and magnesium salts of esomeprazole, supported by regulatory findings and published study data.

This guide provides a comprehensive comparison of **esomeprazole strontium** and esomeprazole magnesium, focusing on their bioequivalence as established in pivotal clinical trials. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the performance and testing of these two forms of the widely used proton pump inhibitor.

## Executive Summary

Esomeprazole is a proton pump inhibitor that reduces gastric acid secretion and is widely used in the treatment of acid-related disorders. It is available in different salt forms, with esomeprazole magnesium being the most common (marketed as Nexium®) and **esomeprazole strontium** being a subsequently developed alternative. A 49.3 mg dose of **esomeprazole strontium** is formulated to deliver an equivalent of 40 mg of esomeprazole, comparable to the 40 mg esomeprazole magnesium dosage.<sup>[1]</sup>

The U.S. Food and Drug Administration (FDA) has approved **esomeprazole strontium**, with the approval being based on a New Drug Application (NDA 202342) that included comprehensive bioequivalence (BE) studies against the reference product, esomeprazole magnesium.<sup>[2][3]</sup> These studies confirmed that **esomeprazole strontium** is bioequivalent to

esomeprazole magnesium, indicating that they can be used interchangeably in clinical practice.

[2]

## Comparative Bioequivalence Data

Pivotal bioequivalence studies were conducted to compare **esomeprazole strontium** 40 mg delayed-release capsules with esomeprazole magnesium (Nexium®) 40 mg delayed-release capsules. These studies were essential for the regulatory approval of **esomeprazole strontium** and demonstrated that the rate and extent of absorption of esomeprazole were comparable between the two salt forms.

Two key studies were highlighted in the FDA's review of NDA 202342: one conducted under fasting conditions and another where the drug was administered with applesauce.[2] Both studies concluded that **esomeprazole strontium** was bioequivalent to esomeprazole magnesium.[2]

While the FDA's public documentation confirms that bioequivalence was established, the specific quantitative pharmacokinetic data from these head-to-head studies are not publicly available in tabular format. The established bioequivalence, however, implies that the 90% confidence intervals for the geometric mean ratios of key pharmacokinetic parameters, such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), fell within the standard acceptance range of 80-125%.

For illustrative purposes, the following tables present data from a bioequivalence study of a fixed-dose combination product containing **esomeprazole strontium** versus one with esomeprazole magnesium. While not a direct comparison of the single-entity products, this data supports the bioequivalence of the esomeprazole component across different salt forms in a combination product.

Table 1: Pharmacokinetic Parameters for Esomeprazole in Fixed-Dose Combination Products (Mean  $\pm$  SD)

| Formulation                       | Cmax (ng/mL)    | AUC0-t (h·ng/mL)    |
|-----------------------------------|-----------------|---------------------|
| Naproxen + Esomeprazole Strontium | 658.21 ± 510.91 | 1,109.11 ± 1,111.59 |
| Naproxen + Esomeprazole Magnesium | 595.09 ± 364.23 | 1,015.12 ± 952.98   |

Table 2: Geometric Mean Ratios and 90% Confidence Intervals for Esomeprazole in Fixed-Dose Combination Products

| Parameter | Geometric Mean Ratio (Strontium/Magnesium) | 90% Confidence Interval |
|-----------|--------------------------------------------|-------------------------|
| Cmax      | 0.99                                       | 0.82 - 1.18             |
| AUC0-t    | 1.04                                       | 0.91 - 1.18             |

## Experimental Protocols

The bioequivalence of **esomeprazole strontium** and esomeprazole magnesium was established through rigorous clinical trials. The following is a detailed methodology typical for such studies, based on information from the FDA review documents and other published esomeprazole bioequivalence studies.

## Study Design

The pivotal bioequivalence studies for **esomeprazole strontium** employed a randomized, open-label, single-dose, two-period, two-sequence crossover design.[\[2\]](#) This design is a standard approach in bioequivalence testing, where each subject serves as their own control, receiving both the test product (**esomeprazole strontium**) and the reference product (esomeprazole magnesium) in a randomized order, separated by a washout period.

- Fasting Study: Conducted to assess bioequivalence without the influence of food. Subjects typically fast overnight for at least 10 hours before and for a specified period after drug administration.[\[2\]](#)

- Fed (Applesauce) Study: This study was designed to evaluate the effect of food on drug absorption and to provide dosing recommendations for patients who have difficulty swallowing capsules. The contents of the capsules were sprinkled on a tablespoon of applesauce.

## Study Population

The studies were conducted in healthy adult volunteers. Key inclusion criteria typically include:

- Age between 18 and 55 years.
- Body mass index (BMI) within a normal range.
- Good health as determined by medical history, physical examination, and laboratory tests.

Exclusion criteria often include:

- History of clinically significant illnesses.
- Allergies to proton pump inhibitors.
- Use of any medication that could interfere with the study drugs.

## Dosing and Administration

In each study period, subjects received a single oral dose of either:

- Test Product: **Esomeprazole strontium** 49.3 mg (equivalent to 40 mg esomeprazole) delayed-release capsule.
- Reference Product: Esomeprazole magnesium (Nexium®) 40 mg delayed-release capsule.

The doses were administered with a standardized volume of water. A washout period of at least 7 days separated the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.

## Pharmacokinetic Sampling and Analysis

Blood samples were collected from each subject at predefined time points before and after drug administration over a 24-hour period. Plasma was separated from the blood samples and stored frozen until analysis.

The concentration of esomeprazole in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This analytical technique is highly sensitive and specific for quantifying drug concentrations in biological fluids.

## Bioequivalence Assessment

The primary pharmacokinetic parameters used to assess bioequivalence were:

- AUC<sub>0-t</sub>: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
- AUC<sub>0-∞</sub>: The area under the plasma concentration-time curve from time zero to infinity.
- C<sub>max</sub>: The maximum observed plasma concentration.

Statistical analysis was performed on the log-transformed pharmacokinetic parameters.

Bioequivalence was concluded if the 90% confidence intervals for the geometric mean ratios of the test product to the reference product for AUC and C<sub>max</sub> were within the acceptance range of 80.00% to 125.00%.

## Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for esomeprazole.



[Click to download full resolution via product page](#)

Caption: Workflow of a typical crossover bioequivalence study.

# Signaling Pathway of Esomeprazole

Esomeprazole, regardless of its salt form, acts by inhibiting the H<sup>+</sup>/K<sup>+</sup>-ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of esomeprazole.

## Conclusion

Based on the comprehensive review by the FDA, **esomeprazole strontium** has been demonstrated to be bioequivalent to esomeprazole magnesium.<sup>[2]</sup> This allows for the conclusion that both salt forms provide a comparable rate and extent of esomeprazole absorption, and therefore can be expected to have similar clinical efficacy and safety profiles when administered at equivalent doses. The choice between the two may be influenced by factors such as local availability and cost. The experimental protocols for establishing bioequivalence are standardized and rigorous, ensuring that such alternative salt forms meet the same high standards of quality and performance as the reference product.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [accessdata.fda.gov](https://www.accessdata.fda.gov) [accessdata.fda.gov]
- 2. [accessdata.fda.gov](https://www.accessdata.fda.gov) [accessdata.fda.gov]
- 3. [accessdata.fda.gov](https://www.accessdata.fda.gov) [accessdata.fda.gov]
- To cite this document: BenchChem. [Bioequivalence of Esomeprazole Strontium and Esomeprazole Magnesium: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1257675#bioequivalence-studies-of-esomeprazole-strontium-versus-esomeprazole-magnesium>

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)